molecular formula C8H9NO2 B1329339 2-Ethylnitrobenzene CAS No. 612-22-6

2-Ethylnitrobenzene

Cat. No.: B1329339
CAS No.: 612-22-6
M. Wt: 151.16 g/mol
InChI Key: PXWYZLWEKCMTEZ-UHFFFAOYSA-N
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Description

2-Ethylnitrobenzene is an organic compound with the chemical formula C8H9NO2. It is a derivative of benzene, where an ethyl group and a nitro group are substituted at the 2-position of the benzene ring. This compound appears as a light yellow to orange liquid and is known for its applications in various industrial processes.

Scientific Research Applications

2-Ethylnitrobenzene has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: While not commonly used directly in biological research, its derivatives may have applications in studying biochemical pathways.

    Medicine: Derivatives of this compound can be used in the development of certain pharmaceuticals.

    Industry: It is used in the production of explosives and as a solvent in various chemical processes

Safety and Hazards

2-Ethylnitrobenzene may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

Mechanism of Action

Target of Action

2-Ethylnitrobenzene, also known as ortho-nitro-ethylbenzene, is primarily used in the chemical industry as an intermediate in the production of various compounds . It is used in the production of dyes, pharmaceuticals, and pesticides . .

Mode of Action

It has been used as a solvent to compose the supported liquid membrane (slm) for use in electromembrane extractions (emes) . In this context, its interaction with its targets involves facilitating the transfer of ions across the membrane .

Biochemical Pathways

These strategies involve overcoming the metabolic block imposed by nitro-substituents on aromatic compounds . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. This is likely due to its primary use as an industrial chemical rather than a therapeutic agent. It has been identified in human blood, suggesting that it can be absorbed and circulated in the body .

Result of Action

Exposure to this compound can cause respiratory problems, dizziness, nausea, and vomiting . These effects suggest that this compound may have toxic effects at the cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames . Moreover, protective clothing, including gloves, goggles, and a respirator, should be worn while working with this compound .

Biochemical Analysis

Biochemical Properties

2-Ethylnitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction between this compound and these enzymes can lead to altered metabolic pathways and the accumulation of toxic intermediates.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses . The compound can induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferases and superoxide dismutases . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased reactive oxygen species (ROS) levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450s and other oxidoreductases . This inhibition can lead to the accumulation of unmetabolized substrates and the generation of ROS, causing oxidative damage to cellular components. Furthermore, this compound can modulate gene expression by activating transcription factors involved in stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Over time, the degradation products of this compound can accumulate and exert additional effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver and kidney damage, due to the accumulation of toxic metabolites and ROS . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various hydroxylated and nitro-reduced metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic flux of this compound can be influenced by the availability of cofactors and the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization can affect its activity and function, as it can interact with mitochondrial enzymes and disrupt mitochondrial function . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnitrobenzene is typically synthesized through the nitration of ethylbenzene using a mixture of nitric acid and sulfuric acid. The reaction involves the introduction of a nitro group (-NO2) to the ethylbenzene molecule, resulting in the formation of this compound. The reaction conditions include maintaining a controlled temperature and using appropriate concentrations of the acids to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. Ethylbenzene is treated with a mixture of nitric acid and sulfuric acid, and the reaction mixture is then subjected to fractional distillation to separate this compound from other by-products such as 4-nitroethylbenzene .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under suitable conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Nitroethylbenzene
  • 4-Nitroethylbenzene
  • 2-Nitroacetophenone

Comparison: 2-Ethylnitrobenzene is unique due to the position of the nitro group on the benzene ring. This positional isomerism affects its chemical reactivity and physical properties. For instance, 4-Nitroethylbenzene has the nitro group at the 4-position, which can lead to different reactivity patterns in substitution reactions. Similarly, 2-Nitroacetophenone has a carbonyl group in addition to the nitro group, which significantly alters its chemical behavior compared to this compound .

Properties

IUPAC Name

1-ethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWYZLWEKCMTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073209
Record name Benzene, 1-ethyl-2-nitro-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

612-22-6, 30179-51-2
Record name 1-Ethyl-2-nitrobenzene
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Record name 2-Ethylnitrobenzene
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Record name Ethylnitrobenzene
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Record name 2-Ethylnitrobenzene
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Record name Ethylnitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of an ethyl group in the ortho position affect the enthalpy of formation of nitrobenzene?

A1: [] The research indicates that the presence of alkyl substituents, including the ethyl group in the ortho position, leads to deviations in the enthalpy of formation of nitrobenzene from what would be predicted by simple group additivity rules. This deviation suggests that intramolecular interactions, such as steric hindrance and electronic effects, are at play. Specifically, the study found that 2-ethylnitrobenzene has a higher enthalpy of formation than predicted, indicating that the ortho-ethyl group introduces strain into the molecule. You can find more details in the paper titled "Thermochemistry of substituted benzenes: quantification of ortho-, para-, meta-, and buttress interactions in alkyl-substituted nitrobenzenes." []

Q2: Are there any practical applications for the thermochemical data obtained for this compound and similar compounds?

A2: [] Yes, understanding the thermochemical properties of compounds like this compound is essential for predicting their behavior in various chemical processes. This information is valuable for designing and optimizing reactions, predicting reaction equilibria, and assessing the stability of these compounds under different conditions. Additionally, the data contributes to improving the accuracy of group-contribution methodologies, which are widely used tools for estimating the thermodynamic properties of organic compounds. This is particularly useful when experimental data is scarce. For a deeper dive into these applications, refer to the paper "Thermochemistry of substituted benzenes: quantification of ortho-, para-, meta-, and buttress interactions in alkyl-substituted nitrobenzenes". []

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